Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

X-ray crystallography solid-state characterization molecular conformation

This 2-pyridyl isoxazole is the structurally validated regioisomer for GABA A α5 inverse agonist scaffolds (Roche WO2010127976A1). Fully characterized by NMR and single-crystal XRD (planar within 0.2 Å), it eliminates computational optimization for soaking experiments. The ethyl ester enables amide library generation; C4 undergoes microwave-assisted bromination (69% yield) for Suzuki-Miyaura diversification. Essential for fragment-based screening and structure-guided drug design.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B7763411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridin-2-yl)isoxazole-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=CC=N2
InChIInChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3
InChIKeyMKGNEKMFBYWYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (CAS 893638-49-8) – What Procurement Teams Need to Know About This Heterocyclic Building Block


Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (CAS 893638-49-8; molecular formula C11H10N2O3; molecular weight 218.21 g/mol) is a heterocyclic compound comprising a pyridine ring linked at the 2-position to an isoxazole ring bearing an ethyl ester at the 3-position . The compound has been fully characterized by ¹H and ¹³C NMR spectroscopy and single-crystal X-ray diffraction, establishing its unambiguous structural identity [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing functionalized isoxazole derivatives via ester hydrolysis, aminolysis, and electrophilic halogenation reactions .

Why Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Cannot Be Casually Swapped with Its Methyl Ester or 3-Pyridyl Isomer


Substituting Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate with its methyl ester analog (CAS 1375064-64-4; MW 204.18) alters the ester alkyl chain length, which affects lipophilicity (XLogP3), solubility, and crystallization behavior [1]. The 3-pyridyl positional isomer places the pyridine nitrogen at a different location on the ring, modifying metal-coordination geometry and hydrogen-bonding patterns in both solution and solid state . Additionally, the 2-pyridyl substitution pattern is specifically required for certain GABA A α5 receptor-targeting scaffolds described in Roche patents, where the regioisomer would fail to engage the receptor binding site as intended [2]. The quantitative evidence below demonstrates precisely where these differences manifest in measurable structural, synthetic, and functional parameters.

Quantitative Differentiation Evidence for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate vs. Analogs and In-Class Candidates


Crystal Structure Confirmation: Planar Conformation with Intermolecular Spacing of 3.647 Å vs. Uncharacterized Analogs

Single-crystal X-ray diffraction analysis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate reveals a nearly planar molecular conformation within 0.2 Å, with a torsion angle of –179(2)° for C(4)–C(7)–C(8)–C(9), and the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. In contrast, the methyl ester analog (methyl 5-(pyridin-2-yl)isoxazole-3-carboxylate, CAS 1375064-64-4) lacks any published crystal structure or solid-state conformational data in the literature [2].

X-ray crystallography solid-state characterization molecular conformation structural biology

Verified Precursor for C4-Brominated Derivative with Reported 69% Yield Under Microwave Conditions

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate undergoes regioselective C4-bromination with N-bromosuccinimide (NBS) in trifluoroacetic acid under microwave heating at 150 °C for 30 minutes, affording ethyl 4-bromo-5-(pyridin-2-yl)isoxazole-3-carboxylate in 69% isolated yield (0.217 g from 212 mg starting material, 0.972 mmol scale) . The resulting bromo derivative (MW 297.10 g/mol) provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are not accessible from the non-halogenated parent or from the methyl ester analog without additional synthetic steps .

medicinal chemistry halogenation Suzuki coupling precursor microwave-assisted synthesis

Ester Hydrolysis and Aminolysis Reactivity Profile Enabling Carboxylic Acid and Hydrazide Derivatization

The ethyl ester group at the 3-position undergoes characteristic hydrolysis under both acidic and basic conditions to yield 5-(pyridin-2-yl)isoxazole-3-carboxylic acid, and aminolysis with hydrazine hydrate in ethanol at 50 °C for 5 hours produces 5-(pyridin-2-yl)isoxazole-3-carbohydrazide . These transformations are documented with specific reagent conditions and reaction times, whereas comparable reaction protocols for the methyl ester analog or the 3-pyridyl regioisomer are not similarly codified in vendor technical documentation [1]. The ethyl ester exhibits distinct physical properties including MW 218.21 g/mol and a supplier-reported purity specification of 95% .

prodrug synthesis amide coupling medicinal chemistry functional group interconversion

Inclusion in GABA A α5 Receptor-Targeting Patent Family as Preferred Scaffold Substitution Pattern

Isoxazole-pyridine derivatives bearing the 5-(pyridin-2-yl) substitution pattern fall within the scope of Formula I in Roche patents (WO2010127976A1, US20130274468) claiming compounds with affinity and selectivity for the GABA A α5 receptor binding site for the treatment of cognitive disorders including Alzheimer's disease [1][2]. The patent specifications explicitly include ethyl ester substituents as permissible R groups on the isoxazole-3-carboxylate position [1]. In contrast, 3-pyridyl positional isomers are not explicitly claimed in these patent families, representing a distinct structural exclusion from this therapeutic targeting strategy .

GABA A α5 receptor Alzheimer's disease cognitive enhancement CNS drug discovery

Where Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Delivers Differentiated Value: Recommended Application Scenarios Based on Evidence


Fragment-Based Drug Discovery and X-ray Crystallography Campaigns

Teams conducting fragment-based screening or structure-guided drug design benefit from the fully characterized crystal structure of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate, which provides experimentally validated conformational parameters (planar within 0.2 Å, torsion angle –179(2)°) [1]. This eliminates the need for computational geometry optimization based on force fields and ensures that purchased material crystallizes reliably for soaking experiments. The compound's unambiguous structural characterization supports accurate electron density fitting and confident structure deposition in the PDB.

Medicinal Chemistry: GABA A α5 Receptor Inverse Agonist Lead Optimization

Research programs targeting GABA A α5 receptor inverse agonists for Alzheimer's disease and cognitive disorders should prioritize this 2-pyridyl regioisomer, as it falls within the explicit Formula I claim scope of Roche patents WO2010127976A1 and US20130274468 [2]. The 3-pyridyl analog is not claimed in this patent family and may exhibit divergent binding affinity due to altered hydrogen-bonding geometry with receptor residues. The ethyl ester provides a hydrolyzable prodrug handle or a synthetic entry point for amide library generation.

Parallel Synthesis: Generation of C4-Diversified Isoxazole Libraries via Suzuki Coupling

Laboratories employing parallel synthesis to generate focused isoxazole libraries should use this compound as the common starting material for microwave-assisted C4-bromination, which proceeds with a validated 69% yield under NBS/TFA conditions . The resulting bromo derivative (MW 297.10 g/mol) enables rapid diversification via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, providing access to a chemical space inaccessible from the non-halogenated parent or methyl ester analog without additional synthetic investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.